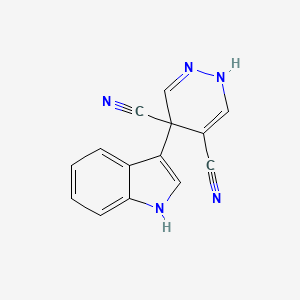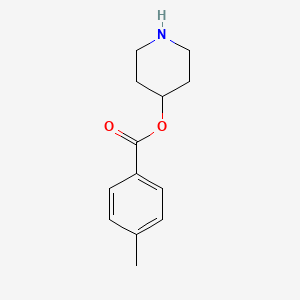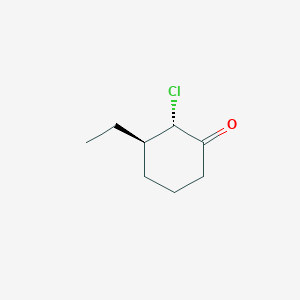
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically a diastereomer, which means it has two chiral centers and is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and the 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically carried out in anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-3-ethylcyclohexan-1-one: A similar compound with a bromine atom instead of chlorine, used in different substitution reactions.
Uniqueness
What sets (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one apart from similar compounds is its specific reactivity and the unique products it forms in various chemical reactions. Its chiral centers also make it valuable in asymmetric synthesis, providing a way to produce enantiomerically pure compounds.
Propiedades
Número CAS |
921770-61-8 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
(2S,3R)-2-chloro-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1 |
Clave InChI |
XUSVOHQLCMTGQO-SVRRBLITSA-N |
SMILES isomérico |
CC[C@@H]1CCCC(=O)[C@H]1Cl |
SMILES canónico |
CCC1CCCC(=O)C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


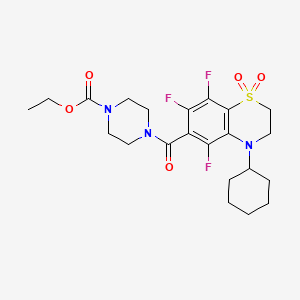
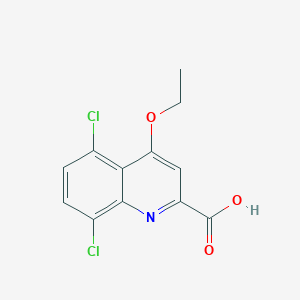
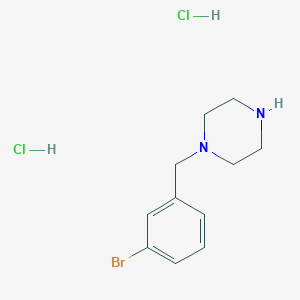
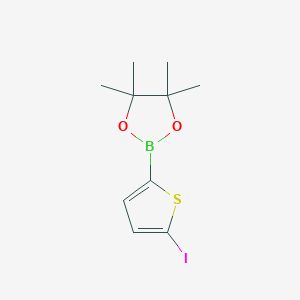

![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
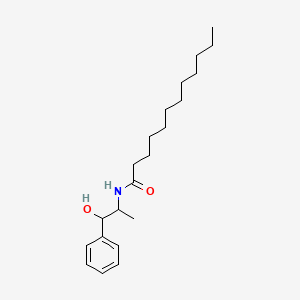

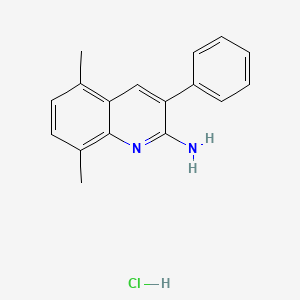

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
